beta-Boswellic acid chemical structure and properties
beta-Boswellic acid chemical structure and properties
An In-depth Technical Guide to β-Boswellic Acid: Chemical Structure, Properties, and Biological Activity
Introduction
β-boswellic acid is a pentacyclic triterpenoid (B12794562) compound isolated from the gum resin of the Boswellia serrata tree.[1][2][3] It is one of a series of boswellic acids that are major components of this resin, estimated to constitute about 30% of it.[2][3] These compounds are noted for their non-volatility, meaning they are not present in the essential oil produced by steam or hydro distillation.[2] β-boswellic acid, along with other boswellic acids, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects.[4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of β-boswellic acid, with a focus on its mechanisms of action and relevant experimental methodologies.
Chemical Structure and Physicochemical Properties
β-boswellic acid is a pentacyclic triterpene with a carboxyl group and a hydroxyl group.[2] Its chemical formula is C30H48O3.[1][2]
Table 1: Physicochemical Properties of β-Boswellic Acid
| Property | Value | References |
| Molecular Formula | C30H48O3 | [1][2][6] |
| Molecular Weight | 456.70 g/mol | [1][6] |
| CAS Number | 631-69-6 | [1][6] |
| Appearance | White powder | [7] |
| Melting Point | 130-135°C or 228-232°C | [6][7] |
| Solubility | ||
| DMSO | 100 mg/mL (218.96 mM) with ultrasound | [1][8] |
| Ethanol | ~5 mg/mL | [8] |
| Dimethylformamide (DMF) | ~25 mg/mL | [8] |
| Aqueous Buffers | Sparingly soluble; ~0.3 mg/mL in 1:2 DMSO:PBS (pH 7.2) | [8] |
| Corn Oil | ≥ 2.5 mg/mL (in 10% DMSO/90% corn oil) | [1] |
| Density | 1.09 g/cm³ | [7] |
| H-Bond Acceptor Count | 3 | [7] |
| H-Bond Donor Count | 2 | [7] |
Spectroscopic Data
The structure of β-boswellic acid has been elucidated using various spectroscopic techniques:
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Infrared (IR) Spectroscopy: Characteristic absorption bands are observed for the hydroxyl group (3417 cm⁻¹), the carboxylic acid group (1697 cm⁻¹), and a double bond (1632 cm⁻¹).[9][10][11]
-
Mass Spectrometry (MS): The electron impact mass spectrum (EIMS) shows a molecular ion peak [M+] at m/z 456.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Displays signals characteristic of an ursane-type triterpene, including five tertiary methyls, two secondary methyls, and a trisubstituted olefinic proton.[10][11]
-
¹³C NMR: Shows 30 carbon signals, including those for five methyl groups, an oxygenated methine, two olefinic carbons, and a hydroxymethyl group.[12]
-
Biological and Pharmacological Properties
β-boswellic acid exhibits a range of biological activities, with its anti-inflammatory and anti-cancer properties being the most extensively studied.
Table 2: Pharmacological Data for β-Boswellic Acid and its Derivatives
| Compound | Target/Activity | IC50 Value | Cell Line/Model | References |
| β-Boswellic acid | DNA, RNA, and protein synthesis | 0.6 - 7.1 µM | Human leukemia HL-60 cells | [1] |
| Acetyl-11-keto-β-boswellic acid (AKBA) | 5-Lipoxygenase (5-LOX) | 1.5 µM | Human neutrophils | [13] |
| Acetyl-11-keto-β-boswellic acid (AKBA) | 5-Lipoxygenase (5-LOX) | 8 µM | Cell-free system | [14] |
| 11-keto-β-boswellic acid (KBA) | 5-Lipoxygenase (5-LOX) | 2.8 - 8.8 µM | Isolated neutrophils | [15] |
Anti-inflammatory Activity
The anti-inflammatory effects of boswellic acids are attributed to several mechanisms of action. A primary target is the inhibition of leukotriene synthesis through the direct, non-redox, non-competitive inhibition of the enzyme 5-lipoxygenase (5-LOX).[1][13][16] Among the boswellic acids, acetyl-11-keto-β-boswellic acid (AKBA) is the most potent inhibitor of 5-LOX, with an IC50 value of 1.5 µM.[13][14] The pentacyclic triterpene structure is crucial for binding to the enzyme.[14][17]
Another significant anti-inflammatory mechanism is the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway.[13] AKBA has been shown to prevent the phosphorylation and degradation of IκBα, which in turn reduces the nuclear translocation of NF-κB.[13][18] This leads to a decrease in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as inflammatory enzymes like COX-2.[13][16]
Anti-cancer and Apoptotic Effects
β-boswellic acid and its derivatives have demonstrated anti-proliferative and apoptotic effects in various cancer cell lines, including leukemia, colon cancer, and prostate cancer.[2][19][20][21] The induction of apoptosis is a key mechanism of its anti-cancer activity.
In prostate cancer cells, AKBA induces apoptosis through a pathway mediated by death receptor 5 (DR5).[22] This process involves the activation of caspase-8 and caspase-3.[20][22] In colon cancer cells, boswellic acids trigger apoptosis via a caspase-8 dependent pathway that is independent of Fas/Fas ligand interaction.[20] Furthermore, at lower concentrations, AKBA can inhibit the growth of colon cancer cells by causing cell cycle arrest at the G1 phase, an effect dependent on p21.[21]
In glioblastoma cells, β-boswellic acid has been shown to induce apoptosis by increasing the Bax:Bcl-2 ratio, leading to the mitochondrial release of cytochrome c and the activation of caspase-9 and caspase-3.[23]
Immunomodulatory Effects
Boswellic acids also modulate the immune system.[16] They have been shown to decrease the production of pro-inflammatory cytokines like IL-1, IL-2, IL-6, IFN-γ, and TNF-α.[16] Additionally, boswellic acid can inhibit the activation of pro-inflammatory M1 macrophages while promoting the shift towards the anti-inflammatory M2 phenotype.[13] It also modulates T-cell mediated immune responses by inhibiting T-cell proliferation and suppressing the differentiation of pro-inflammatory Th1 and Th17 cells.[13]
Signaling Pathways
The biological activities of β-boswellic acid are mediated through its interaction with several key signaling pathways.
Figure 1. Inhibition of the 5-Lipoxygenase (5-LOX) pathway by β-boswellic acid.
Figure 2. Inhibition of the NF-κB signaling pathway by acetyl-11-keto-β-boswellic acid.
Figure 3. Apoptosis induction pathways mediated by β-boswellic acid and its derivatives.
Experimental Protocols
Extraction and Isolation of β-Boswellic Acid
A general procedure for the isolation of boswellic acids from Boswellia resin involves solvent extraction followed by chromatographic separation.
-
Extraction: The powdered gum resin is extracted with a suitable organic solvent, such as methanol (B129727).
-
Fractionation: The crude extract is then subjected to column chromatography over silica (B1680970) gel.
-
Purification: Fractions containing boswellic acids are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to isolate individual compounds like β-boswellic acid.[9]
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a standard method for the quantification and purity analysis of β-boswellic acid.
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% v/v phosphoric acid in water is commonly employed.
-
Detection: UV detection at 210 nm and 248 nm is suitable for the analysis of boswellic acids.[9]
-
Sample Preparation: A known weight of the extract or isolated compound is dissolved in methanol to a specific concentration.[9]
Cell Viability Assay (MTT Assay)
The cytotoxic and anti-proliferative effects of β-boswellic acid on cancer cells can be evaluated using the MTT assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of β-boswellic acid (typically dissolved in DMSO and diluted in culture medium) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated) cells.
Western Blot Analysis for NF-κB Pathway Proteins
Western blotting can be used to investigate the effect of β-boswellic acid on the expression and phosphorylation of proteins in the NF-κB pathway.
-
Cell Lysis: Cells treated with or without β-boswellic acid and an inflammatory stimulus (e.g., LPS) are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-IκBα, total IκBα, p65) followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified to determine the relative protein expression or phosphorylation levels.[24][25]
Conclusion
β-boswellic acid is a promising natural compound with a well-defined chemical structure and a broad spectrum of biological activities. Its ability to modulate key inflammatory and apoptotic signaling pathways, such as 5-LOX and NF-κB, underscores its therapeutic potential for chronic inflammatory diseases and cancer. Further research, including clinical trials, is warranted to fully elucidate its efficacy and safety in human subjects. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and other related bioactive compounds.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Boswellic acid - Wikipedia [en.wikipedia.org]
- 3. supremepharmatech.com [supremepharmatech.com]
- 4. The journey of boswellic acids from synthesis to pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of Beta-Boswellic Acid on the Expression of Camk4 and Camk2α Genes in the PC12 Cell Line [apb.tbzmed.ac.ir]
- 6. beta-Boswellic Acid [drugfuture.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. asianpubs.org [asianpubs.org]
- 10. Chemical, molecular and structural studies of Boswellia species: β-Boswellic Aldehyde and 3-epi-11β-Dihydroxy BA as precursors in biosynthesis of boswellic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical, molecular and structural studies of Boswellia species: β-Boswellic Aldehyde and 3-epi-11β-Dihydroxy BA as precursors in biosynthesis of boswellic acids | PLOS One [journals.plos.org]
- 12. phcog.com [phcog.com]
- 13. From bench to bedside, boswellic acids in anti-inflammatory therapy — mechanistic insights, bioavailability challenges, and optimization approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of 5-lipoxygenase inhibition by acetyl-11-keto-beta-boswellic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Boswellic Acids and Their Role in Chronic Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 5-Lipoxygenase inhibition by acetyl-11-keto-β-boswellic acid (AKBA) by a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Anti-cancer properties of boswellic acids: mechanism of action as anti-cancerous agent [frontiersin.org]
- 20. Boswellic acids trigger apoptosis via a pathway dependent on caspase-8 activation but independent on Fas/Fas ligand interaction in colon cancer HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Acetyl-keto-β-boswellic acid inhibits cellular proliferation through a p21-dependent pathway in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Acetyl-keto-beta-boswellic acid induces apoptosis through a death receptor 5-mediated pathway in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. ahajournals.org [ahajournals.org]
- 25. mdpi.com [mdpi.com]
